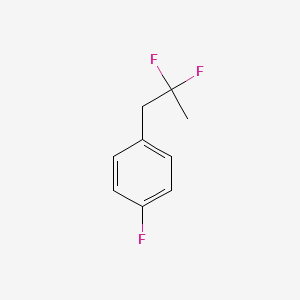

1-(2,2-Difluoropropyl)-4-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,2-Difluoropropyl)-4-fluorobenzene is an organic compound with the molecular formula C9H10F2 It is a derivative of benzene, where the benzene ring is substituted with a 2,2-difluoropropyl group and a fluorine atom

Vorbereitungsmethoden

The synthesis of 1-(2,2-Difluoropropyl)-4-fluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and 2,2-difluoropropyl halides.

Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction.

Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Analyse Chemischer Reaktionen

1-(2,2-Difluoropropyl)-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom on the benzene ring can be replaced by other substituents.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to modify the functional groups.

Common Reagents and Conditions: Typical reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are often carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Wissenschaftliche Forschungsanwendungen

1-(2,2-Difluoropropyl)-4-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: The compound is studied for its potential use in drug development. Fluorine-containing compounds often exhibit enhanced biological activity and metabolic stability, making them valuable in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of 1-(2,2-Difluoropropyl)-4-fluorobenzene involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction is often mediated by the fluorine atoms, which can form strong hydrogen bonds and alter the electronic properties of the molecule.

Pathways Involved: The pathways affected by the compound depend on its specific application. In medicinal chemistry, it may influence signaling pathways involved in disease processes, while in materials science, it may affect the polymerization processes.

Vergleich Mit ähnlichen Verbindungen

1-(2,2-Difluoropropyl)-4-fluorobenzene can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 1-(2,2-Difluoropropyl)-4-methylbenzene and 1-(2,2-Difluoropropyl)benzene share structural similarities but differ in their substituents on the benzene ring.

Uniqueness: The presence of both a 2,2-difluoropropyl group and a fluorine atom on the benzene ring gives this compound unique chemical properties, such as increased stability and reactivity. These properties make it particularly valuable in applications where fluorine’s influence on molecular behavior is desired.

Biologische Aktivität

1-(2,2-Difluoropropyl)-4-fluorobenzene, a fluorinated aromatic compound, has garnered attention in recent research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound is characterized by a difluoropropyl group attached to a fluorobenzene ring. Its molecular formula is C9H8F3, with a molecular weight of approximately 192.16 g/mol. The presence of multiple fluorine atoms contributes to its unique chemical reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, influencing cellular processes:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. Its binding affinity and selectivity towards these enzymes can dictate its biological effects.

- Cell Signaling Modulation : It has been shown to affect key signaling pathways, potentially altering gene expression and cellular metabolism. This modulation can lead to significant changes in cellular responses under different physiological conditions.

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of this compound. It has been noted for its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. Its ability to modulate cell signaling pathways involved in cancer progression highlights its potential as a therapeutic agent in oncology.

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations as low as 10 µg/mL.

- Cancer Cell Line Studies : In assays involving human cancer cell lines (e.g., breast and colon cancer), the compound showed cytotoxic effects with IC50 values ranging from 15 to 30 µM, indicating its potential role in cancer treatment .

Toxicity and Safety Profile

While the biological activities of this compound are promising, toxicity studies are crucial for assessing its safety profile. Research indicates that at higher doses, the compound may exhibit cytotoxic effects on normal cells, necessitating further investigation into safe dosage ranges for therapeutic applications .

Research Applications

The compound's unique properties make it suitable for various applications:

- Pharmaceutical Development : Ongoing research focuses on optimizing the compound's structure to enhance its efficacy and reduce toxicity for potential use in drug development.

- Agricultural Chemistry : Its antimicrobial properties suggest possible applications in developing new agrochemicals aimed at protecting crops from bacterial infections.

Eigenschaften

IUPAC Name |

1-(2,2-difluoropropyl)-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-9(11,12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSLUIMDPAJJIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616829 |

Source

|

| Record name | 1-(2,2-Difluoropropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58325-14-7 |

Source

|

| Record name | 1-(2,2-Difluoropropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.